molecular formula C18H16N2O4S B5113947 1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione

1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5113947
M. Wt: 356.4 g/mol
InChI Key: GBITXOAUZIOTNQ-UHFFFAOYSA-N
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Description

1-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl group. The compound’s stereoelectronic profile has likely been elucidated using crystallographic tools such as the SHELX software suite, a widely adopted system for small-molecule refinement and structure solution .

Properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-17-9-10-18(22)20(17)14-5-7-15(8-6-14)25(23,24)19-12-11-13-3-1-2-4-16(13)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBITXOAUZIOTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with sulfonyl chloride to introduce the sulfonyl group. This is followed by the coupling of the sulfonylated indole with a pyrrolidine-2,5-dione derivative under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Scientific Research Applications

1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Pharmaceutical Analogs: 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

Structural Features :

  • Core : Shared pyrrolidine-2,5-dione.
  • Substituents :
    • Target Compound: 4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl group.
    • Derivatives from : 3-(1H-Indol-3-yl) group with azaindole and alkyl chains at the 1-position (e.g., compounds 4–12).

Key Differences :

Feature Target Compound Derivatives
Substituent Position Sulfonylphenyl at position 1 Indol-3-yl at position 3
Pharmacological Target Undefined (structural similarity suggests CNS targets) Explicitly 5-HT1A/SERT
Solubility Moderate (sulfonyl group enhances polarity) Variable (alkyl chains reduce solubility)

Agrochemical Analogs: Pyrrole-2,5-dione Derivatives

Structural Features :

  • Core : Pyrrole-2,5-dione (vs. pyrrolidine-2,5-dione in the target compound).
  • Substituents :
    • Target Compound: Indole-sulfonylphenyl group.
    • Agrochemicals (): Halogenated aryl groups (e.g., 3,4-dichloro-4-fluorophenyl in fluoroimide) or carboxamide chains (e.g., pyracarbolid) .

Key Differences :

Feature Target Compound Agrochemical Derivatives
Core Structure Pyrrolidine-2,5-dione (saturated) Pyrrole-2,5-dione (unsaturated)
Substituent Chemistry Aryl sulfonamide Halogenated aryl or carboxamide
Application Potential CNS/pharmaceutical use Pesticidal/fungicidal

Research Findings and Implications

  • Structural Determinants of Activity : The position and nature of substituents on the dione core critically dictate biological targets. Sulfonamide groups (target compound) favor protein binding via hydrogen bonding, whereas halogenated groups (agrochemicals) enhance electrophilic reactivity for pesticidal action.
  • Synthetic Flexibility : Modifications at the 1-position (e.g., alkyl chains in derivatives) can optimize pharmacokinetics, suggesting avenues for refining the target compound’s bioavailability.

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